2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Overview
Description
2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a chlorophenyl group, and an ethan-1-ol moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a chlorobenzene derivative is reacted with the pyrazole intermediate.
Amination and Hydroxylation: The final steps involve the introduction of the amino group and the ethan-1-ol moiety. This can be achieved through nucleophilic substitution reactions and reduction processes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and design.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate enzymatic activities, receptor functions, and signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: This compound shares the chlorophenyl group but has a thiadiazole ring instead of a pyrazole ring.
2-Amino-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar to the thiadiazole derivative, this compound has an oxadiazole ring.
2-Amino-1-(4-chlorophenyl)ethan-1-ol: This compound lacks the pyrazole ring and has a simpler structure.
Uniqueness
2-[5-amino-3-(4-chlorophenyl)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-amino-3-(4-chlorophenyl)pyrazol-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWMCHPLHSXJRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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